molecular formula C17H17N5 B13445470 N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine

N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine

Cat. No.: B13445470
M. Wt: 291.35 g/mol
InChI Key: PRKXDHJZVBTWGA-UHFFFAOYSA-N
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Description

N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring both pyridine and pyrimidine rings, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-5-aminobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with guanidine or a similar reagent under acidic or basic conditions to yield the desired pyrimidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines or reducing double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of pyrimidine and pyridine are often explored for their therapeutic potential. This compound could be studied for its efficacy in treating various diseases, such as cancer, infections, or neurological disorders.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers, dyes, or catalysts. Its chemical properties could be harnessed to improve the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methyl-5-aminophenyl)-4-(pyridin-2-yl)-6-methyl-2-pyrimidineamine: A similar compound with a pyridine ring at a different position.

    N-(2-Methyl-5-aminophenyl)-4-(pyridin-4-yl)-6-methyl-2-pyrimidineamine: Another isomer with the pyridine ring at the 4-position.

    N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-ethyl-2-pyrimidineamine: A derivative with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine lies in its specific arrangement of functional groups and rings. This arrangement can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17N5

Molecular Weight

291.35 g/mol

IUPAC Name

4-methyl-3-N-(4-methyl-6-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine

InChI

InChI=1S/C17H17N5/c1-11-5-6-14(18)9-15(11)21-17-20-12(2)8-16(22-17)13-4-3-7-19-10-13/h3-10H,18H2,1-2H3,(H,20,21,22)

InChI Key

PRKXDHJZVBTWGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)NC2=NC(=CC(=N2)C3=CN=CC=C3)C

Origin of Product

United States

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